molecular formula C13H15N5O2S B2470005 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 1351622-45-1

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2470005
CAS No.: 1351622-45-1
M. Wt: 305.36
InChI Key: CXEAERKJZGBZDI-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is a complex organic compound that features a unique combination of pyrazole and pyridazine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone typically involves the reaction of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol with morpholinoethanone under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as benzene or ethanol, with the addition of a base like potassium hydroxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with plant growth regulators to stimulate growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-morpholin-4-yl-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c19-13(17-6-8-20-9-7-17)10-21-12-3-2-11(15-16-12)18-5-1-4-14-18/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEAERKJZGBZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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